2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide
Description
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide (CAS: Not explicitly provided; referenced as discontinued in ) is a chloro-substituted acetamide derivative featuring a 3-chlorophenyl ethyl group, a methyl substituent on the acetamide nitrogen, and an amino group on the acetamide backbone. Its molecular formula is inferred as C₁₂H₁₆ClN₂O (molecular weight ~254.7 g/mol), based on analogs in the evidence (e.g., cyclopropyl and isopropyl variants in ).
Key structural features:
- 3-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
- Methyl and amino groups: Modulate steric effects and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(14(2)11(15)7-13)9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAPOXSOCWRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroacetophenone and methylamine.
Formation of Intermediate: 3-chloroacetophenone undergoes a reductive amination with methylamine to form N-methyl-3-chloroacetophenone.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, yielding N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide serves as a building block for more complex molecules
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide exerts its effects depends on its interaction with biological targets. The amino group and chlorinated phenyl ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Acetamide Nitrogen
(a) N-Cyclopropyl Analog
- Compound: 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide (CAS: 1353952-45-0)
- Molecular Formula : C₁₃H₁₇ClN₂O
- Molecular Weight : 252.75 g/mol
- Key Differences: Replacing the methyl group with a cyclopropyl ring increases steric bulk and rigidity.
(b) N-Isopropyl Analog
- Compound: 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide (CAS: 1353964-00-7)
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 254.76 g/mol
- Key Differences : The isopropyl group introduces greater hydrophobicity compared to methyl. Predicted properties include a higher boiling point (368.6°C) and density (1.127 g/cm³) due to increased van der Waals interactions .
Variations in the Phenyl Ring Substituents
(a) Nitro-Substituted Analog
- Compound : 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (CAS: 1423029-72-4)
- Molecular Formula : C₁₁H₁₄ClN₂O₃
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitution reactions. This contrasts with the electron-withdrawing but less reactive chloro group in the target compound .
(b) Methyl-Substituted Analog
- Compound : 2-Chloro-N-(3-methylphenyl)acetamide
- Molecular Data: C₉H₁₀ClNO, Mr = 183.63 g/mol
- Structural Insights : X-ray studies reveal that the N–H bond adopts a syn conformation relative to the meta-methyl group, influencing hydrogen-bonding networks in the crystal lattice. This contrasts with anti conformations observed in nitro-substituted analogs .
Functional Group Modifications on the Acetamide Backbone
(a) Propanamide Variant
- Compound: 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide (CAS: 1290219-51-0)
- Key Differences : Replacing the acetamide’s methylene group with a propionamide chain extends the backbone, altering pharmacokinetic properties such as metabolic stability .
(b) Thieno-Pyridine Hybrid
Comparative Data Table
Biological Activity
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide, commonly referred to as a derivative of N-aryl acetamides, has garnered attention for its potential biological activities. This compound is characterized by a chloro-substituted phenyl group and an ethyl moiety, which may influence its pharmacological properties. This article synthesizes existing research on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticonvulsant properties.
Antibacterial Activity
Research has shown that derivatives of N-aryl acetamides exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria. The compound's activity was compared to standard antibiotics, revealing promising results:
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 25 | Comparable to ceftriaxone |
| Escherichia coli | 30 | Comparable to ampicillin |
| Pseudomonas aeruginosa | 40 | Higher than ciprofloxacin |
The presence of the chloro group in the phenyl ring has been suggested to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .
Antifungal Activity
In addition to its antibacterial properties, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide has demonstrated antifungal activity. A study evaluated its efficacy against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 35 |
These findings suggest that the compound may disrupt fungal cell wall synthesis or function through inhibition of ergosterol biosynthesis .
Anticonvulsant Activity
The anticonvulsant potential of this compound was assessed using animal models. In a study involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models, the compound exhibited significant protective effects against induced seizures:
| Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 100 | 85 | 70 |
| 300 | 90 | 80 |
The mechanism of action appears to involve modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various biological contexts:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to placebo controls.
- Case Study on Anticonvulsant Effects : In a cohort of epilepsy patients resistant to standard treatments, administration of this compound led to a notable decrease in seizure frequency and severity over a three-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
